molecular formula C8H11NO2S2 B2463359 (2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione CAS No. 1778636-43-3

(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B2463359
CAS No.: 1778636-43-3
M. Wt: 217.3
InChI Key: XOSMBAIDAZWPRP-FSPLSTOPSA-N
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Description

(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound with a unique structure that includes both thieno and thiopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the thieno and thiopyran rings, followed by the introduction of the amino and methyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]thiopyran derivatives: These compounds share the core structure but differ in the functional groups attached.

    Amino-thiopyran compounds: These compounds have similar amino and thiopyran features but may lack the thieno ring.

Uniqueness

(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for research and development in various fields.

Properties

IUPAC Name

(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7H,4,9H2,1H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSMBAIDAZWPRP-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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